[1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester
説明
“[1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in many functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazole derivatives has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . A one-pot synthesis of zoledronic acid, which involves a non-aqueous ester cleavage of the tert-butyl imidazol-1-yl acetate under dry conditions, has been described . This process uses methanesulfonic acid as a solubilizer and chlorobenzene as a solvent .Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring. This ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . The imidazole ring shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole derivatives are involved in a variety of chemical reactions. The bonds constructed during the formation of the imidazole ring play a crucial role in these reactions . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary. For instance, 1, 3-diazole is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Crystallographic and Synthetic Studies
The compound has been a subject of interest in synthetic and crystallographic studies. For instance, Kant, Singh, and Agarwal (2015) conducted synthetic and crystallographic studies of a similar compound, [(9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester], which was characterized using various spectroscopic techniques and X-ray diffraction studies (Kant, R., Singh, V., & Agarwal, A., 2015).
Theoretical Studies
In 1992, Manna, Ramusino, and Cignitti performed a theoretical study on a similar compound, carbamic acid [1H-imidazol-2-yl-]methyl ester, using the ab initio MO method to explore different tautomers and conformers (Manna, G. L., Ramusino, M. C., & Cignitti, M., 1992).
Antibacterial Activity
Prasad (2021) explored the antibacterial activity of novel derivatives of a similar compound, 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine (Prasad, K., 2021).
Asymmetric Aldol Routes
Ghosh, Cárdenas, and Brindisi (2017) discussed the enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, a compound related to [1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester, for its potential use as building blocks for novel protease inhibitors (Ghosh, A. K., Cárdenas, E. L., & Brindisi, M., 2017).
Complex Synthesis and Catalysis
The compound has been used in the synthesis of N-Heterocyclic Carbene-Amide Rhodium(I) Complexes, as discussed by Busetto et al. (2011) (Busetto, L., Cassani, M. C., Femoni, C., Mancinelli, M., Mazzanti, A., Mazzoni, R., & Solinas, G., 2011).
Prodrug Applications
Majumdar et al. (2007) reported on the synthesis of α-(1H-imidazol-1-yl)alkyl (IMIDA) carboxylic acid esters, which were found to be chemically labile and serve as novel prodrugs of carboxylic acids (Majumdar, S., Mueller Spaeth, M., Sivendran, S., Juntunen, J., Thomas, J., & Sloan, K., 2007).
Process Research for Protease Inhibitors
Urban and Jasys (2004) described processes for the preparation of a lactone intermediate, similar to this compound, for an aspartyl protease inhibitor (Urban, F. J., & Jasys, V. J., 2004).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-[1-(1H-imidazol-2-yl)ethyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(8-11-5-6-12-8)13-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFEAWQLOVLPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159046 | |
Record name | Carbamic acid, [1-(1H-imidazol-2-yl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-33-4 | |
Record name | Carbamic acid, [1-(1H-imidazol-2-yl)ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887344-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [1-(1H-imidazol-2-yl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。